molecular formula C17H13N5O4 B1226952 7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile

7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile

Cat. No. B1226952
M. Wt: 351.32 g/mol
InChI Key: NWAXQIGOONAAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an oxacycle.

Scientific Research Applications

Electrochemical Synthesis

The compound is utilized in electrochemically induced catalytic multicomponent transformations. Specifically, it's part of a synthetic process that produces substituted hexahydrospiro compounds with high yields. This method is noted for its environmental friendliness and potential for large-scale processes due to its electrocatalytic multicomponent reactions strategy (Elinson et al., 2008).

Precursor in Multicomponent Reactions

The compound serves as a precursor in multicomponent reactions leading to the formation of novel bis(spirooxindoles). These derivatives are synthesized through a reaction involving dimedone or 1,3-dimethylbarbituric acid and malononitrile, achieving good to excellent yields (Ghozlan et al., 2017).

Spectroscopic and Computational Studies

Detailed spectroscopic (NMR, IR) and single crystal X-ray analyses have been performed on DMSO solvated derivatives of the compound. The molecule's crystal structure exhibits stabilization through various intermolecular interactions. Additionally, density functional theory (DFT) has been applied to explore the nonlinear properties of the molecule, indicating charge transfer within the molecule (Sharma et al., 2018).

Diverse Scaffold Building

The compound is also employed in the synthesis of diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds. This synthesis is part of a multi-component reaction using a novel heterocyclic active methylene compound as one of the building blocks, marking an efficient and eco-friendly strategy for diversity-oriented synthesis (Jayarajan & Vasuki, 2012).

properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

7'-amino-1',3'-dimethyl-2,2',4'-trioxospiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

InChI

InChI=1S/C17H13N5O4/c1-21-13(23)11-14(22(2)16(21)25)26-12(19)9(7-18)17(11)8-5-3-4-6-10(8)20-15(17)24/h3-6H,19H2,1-2H3,(H,20,24)

InChI Key

NWAXQIGOONAAQX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile
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7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile
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7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile
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7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile
Reactant of Route 5
7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile
Reactant of Route 6
7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile

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